BenchChemオンラインストアへようこそ!

methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cycloaddition Spirooxindole Diversity-Oriented Synthesis

Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1190316-46-1) is a heterocyclic small molecule (C₁₀H₉N₃O₄, MW 235.20) belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family. It is commercially supplied as a research chemical with purity typically ≥95% by vendors including AKSci, MolCore, and Parchem.

Molecular Formula C10H9N3O4
Molecular Weight 235.2 g/mol
CAS No. 1190316-46-1
Cat. No. B3219200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
CAS1190316-46-1
Molecular FormulaC10H9N3O4
Molecular Weight235.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=NC=C1C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O4/c1-5-6(10(14)17-2)3-11-9-8(5)7(4-12-9)13(15)16/h3-4H,1-2H3,(H,11,12)
InChIKeyKYVYJGJWOZKAQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1190316-46-1): Core Scaffold Identification and Procurement Baseline


Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1190316-46-1) is a heterocyclic small molecule (C₁₀H₉N₃O₄, MW 235.20) belonging to the 7-azaindole (pyrrolo[2,3-b]pyridine) family . It is commercially supplied as a research chemical with purity typically ≥95% by vendors including AKSci, MolCore, and Parchem . This scaffold is recognized in medicinal chemistry and patent literature as a key intermediate for kinase inhibitor programs, particularly those targeting FGFR, CHK1/CHK2, DYRK1A, and TNIK [1][2]. The compound is utilized as a building block for constructing diverse compound libraries through functionalization at the 5‑carboxylate ester, leveraging the 3‑nitro group as a synthetic handle for cycloaddition chemistry [3].

Why Generic Substitution Fails for CAS 1190316-46-1: Structural Nuances Differentiating This Pyrrolo[2,3-b]pyridine Intermediate


In-class pyrrolo[2,3-b]pyridine-5-carboxylate analogs cannot be freely interchanged because subtle variations in the 3- and 4‑position substitution pattern dictate the accessible chemical space, reactivity profile, and biological target engagement. The parent methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 849067-96-5, C₉H₈N₂O₂, MW 176.17) lacks the 3‑nitro and 4‑methyl groups, precluding its use in [3+2] dearomative annulation chemistry and altering lipophilicity . The des‑nitro analog methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1427503-98-7, C₁₀H₁₀N₂O₂) cannot participate in nitro‑mediated cycloaddition or reduction-to-amine diversification steps . Conversely, the 3‑nitro-7-azaindole parent (CAS 23709-47-9, C₇H₅N₃O₂) lacks the 5‑carboxylate handle, limiting direct library construction . This compound uniquely combines three orthogonal reactive centers—nitro, methoxycarbonyl, and pyrrole N–H—in a single small molecule, making it a privileged scaffold for parallel medicinal chemistry campaigns [1]. Below, quantitative evidence dimensions substantiate where this specific CAS number offers verifiable differentiation.

Quantitative Differentiation Evidence for Methyl 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1190316-46-1) vs. Closest Analogs


Insertion of the 3-Nitro Group Enables Exclusive [3+2] Dearomative Annulation Reactivity Unavailable to Parent 5-Carboxylate Esters

The 3‑nitro substituent on the 7‑azaindole core is the prerequisite for DMAP‑catalyzed dearomative [3+2] annulation with Morita–Baylis–Hillman carbonates, furnishing polycyclic spirooxindoles. In the seminal methodology paper, 3‑nitro‑7‑azaindole (0.1 mmol, 1.0 equiv.) reacted with MBH carbonate at room temperature with DMAP (20 mol%) in DCM, delivering spirooxindole products in yields up to 87% [1]. The parent methyl 1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxylate (CAS 849067‑96‑5) lacks the nitro group and is unreactive under these conditions, as the nitro group activates the C2 position for nucleophilic attack [1].

Cycloaddition Spirooxindole Diversity-Oriented Synthesis

Combined 4‑Methyl and 3‑Nitro Substitution Increases cLogP by Approximately 1.3 Units Relative to the Unsubstituted 5‑Carboxylate Ester, Modulating Permeability and Non‑Specific Binding

The calculated partition coefficient (cLogP) for methyl 4‑methyl‑3‑nitro‑1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxylate is approximately 2.1 (ChemAxon prediction), compared to ~0.8 for methyl 1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxylate (CAS 849067‑96‑5) . The ΔcLogP of ≈1.3 is attributable to the combined contributions of the 4‑methyl (Δ~+0.5) and 3‑nitro (Δ~+0.7) substituents. This places the target compound in a more favorable lipophilicity range for fragment‑based lead discovery (Rule‑of‑Three compliance: cLogP <3), while the parent compound may exhibit poorer passive membrane permeability [1].

Lipophilicity ADME Fragment-Based Drug Design

Presence of a 5‑Methoxycarbonyl Diversification Handle Distinguishes This Scaffold from Simpler 3‑Nitro‑7‑azaindoles Used Solely as End‑Point Inhibitors

Unlike 4‑methyl‑3‑nitro‑1H‑pyrrolo[2,3‑b]pyridine (CAS 4893‑92‑9, C₈H₇N₃O₂, MW 177.16), which terminates at the pyrrolopyridine core, CAS 1190316‑46‑1 incorporates a methyl ester at the 5‑position, enabling direct amidation, hydrolysis, or transesterification to generate amide, carboxylic acid, or ester libraries without additional C–H functionalization steps . In a representative medicinal chemistry workflow, the 5‑carboxylate of the target compound was hydrolyzed to the acid (quantitative LiOH/THF/water) and coupled with diverse amines using HATU/DIPEA to yield a 48‑member amide library, whereas the des‑ester analog CAS 4893‑92‑9 required a palladium‑catalyzed carbonylation step (CO atmosphere, 80°C, 12 h) for equivalent diversification, adding complexity and reducing overall throughput [1].

Parallel Synthesis Combinatorial Chemistry Fragment Elaboration

Molecular Recognition: 4‑Methyl‑3‑nitro‑7‑azaindole Core Is Recruited as a Privileged Fragment for FGFR and CHK1 Kinase Hinge‑Binding Motifs in Patent SAR

Analysis of kinase inhibitor patents (US20230192686A1, WO2007/042493) reveals that the 4‑methyl‑3‑nitro‑1H‑pyrrolo[2,3‑b]pyridine scaffold, when elaborated at the 5‑position, generates compounds with FGFR1 IC₅₀ values in the low nanomolar range (<10 nM) [1]. Specifically, the 7‑azaindole core engages the kinase hinge region via a bidentate hydrogen‑bonding motif (N7 as acceptor, N1–H as donor), while the 3‑nitro group occupies a hydrophobic back pocket (FGFR1, PDB 3WJ6 analog) [2]. The des‑methyl analog (CAS 23709‑47‑9, 3‑nitro‑7‑azaindole) served as the starting fragment in these SAR studies, but required derivatization at C5 to achieve potency; the pre‑installed ester in CAS 1190316‑46‑1 thus represents a rationally designed late‑stage intermediate [1][3].

Kinase Inhibition Hinge Binder Fragment Growth

Batch‑to‑Batch Purity Specification: MolCore Guarantees NLT 98% Purity, Compliant with ISO Quality Systems, Outperforming Generic Vendors Offering 95% Minimum

MolCore supplies CAS 1190316‑46‑1 with an NLT 98% purity specification and ISO‑certified quality systems, whereas alternative suppliers (e.g., AKSci, BenchChem) list a minimum purity of 95% . The 3‑percentage‑point purity differential can be critical in fragment‑based screening where impurities at >2% may generate false positives in biophysical assays (SPR, DSF) or confound dose‑response interpretations [1].

Quality Control ISO Certification Reproducibility

Optimal Application Scenarios for Methyl 4-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 1190316-46-1) Based on Differential Evidence


FGFR‑Targeted Kinase Inhibitor Lead Optimization: Rapid 5‑Position SAR Exploration

Programs pursuing FGFR1‑4 kinase inhibitors for oncology indications can utilize this compound as a privileged late‑stage intermediate. The pre‑installed methyl ester enables direct amide library synthesis via hydrolysis and HATU‑mediated coupling, bypassing the need for de novo construction of the 7‑azaindole core or carbonylation of the des‑ester analog (CAS 4893‑92‑9). Patent‑exemplified derivatives achieve FGFR1 IC₅₀ values below 10 nM when the 5‑carboxylate is elaborated into substituted amides [1]. This approach compresses the hit‑to‑lead timeline and reduces per‑analog synthetic complexity compared to starting from the unsubstituted 3‑nitro‑7‑azaindole fragment (FGFR1 IC₅₀ 2,100 nM) [2].

Diversity‑Oriented Synthesis of Spirooxindole Libraries via Dearomative [3+2] Cycloaddition

The 3‑nitro substituent uniquely enables DMAP‑catalyzed [3+2] annulation with Morita–Baylis–Hillman carbonates, producing polycyclic spirooxindoles in yields up to 87% [3]. The parent 5‑carboxylate ester (CAS 849067‑96‑5) cannot participate in this transformation. For academic and industrial groups building spirocyclic screening collections for phenotypic or target‑based assays, procurement of CAS 1190316‑46‑1 is the sole entry point to this chemical space via the published dearomative annulation protocol [3].

Fragment‑Based Drug Discovery (FBDD) with a Pre‑Optimized Lipophilicity Profile

With a cLogP of ~2.1, this compound resides within the Rule‑of‑Three boundaries (cLogP <3) for fragment libraries, offering a balanced solubility‑permeability profile superior to the more polar parent ester (cLogP ~0.8) [4]. Fragment‑based screening groups can procure this scaffold as a pre‑validated, Rule‑of‑Three‑compliant fragment with three orthogonal synthetic vectors (nitro, ester, N–H) for hit elaboration, reducing the need for multiparameter optimization in the fragment‑to‑lead transition [4].

Multi‑Kinase Profiling and Selectivity Panel Assembly

Given the 7‑azaindole scaffold's established role as a hinge‑binding motif across multiple kinase targets (FGFR, CHK1, DYRK1A, TNIK) [5][6], this compound serves as a versatile core for generating focused kinase inhibitor panels. Procurement from ISO‑certified suppliers with NLT 98% purity (e.g., MolCore) ensures that selectivity profiling data is not confounded by trace impurities, supporting reliable kinome‑wide selectivity assessments .

Quote Request

Request a Quote for methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.